Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate

Description

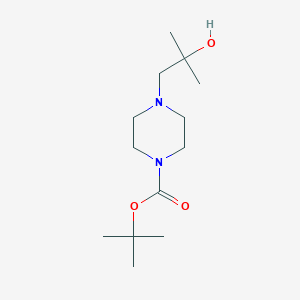

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-hydroxy-2-methylpropyl substituent at the 4-position of the piperazine ring. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective functionalization of other reactive sites . The 2-hydroxy-2-methylpropyl moiety introduces both hydrophilicity (via the hydroxyl group) and steric bulk, which may influence solubility, metabolic stability, and binding interactions in biological systems.

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-6-14(7-9-15)10-13(4,5)17/h17H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYYHDGKDUBNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-butyl (2-bromoethyl)carbamate Intermediate

- Reagents and Conditions : The reaction starts with commercially available 2-bromoethylamine hydrobromide and di-tert-butyl dicarbonate (Boc2O) in dichloromethane (CH2Cl2) under anhydrous conditions and nitrogen atmosphere.

- Procedure : Boc2O (1.00 equiv) is dissolved in CH2Cl2 at 0 °C, followed by the addition of 2-bromoethylamine hydrobromide (1.11 equiv). Triethylamine (NEt3, 1.50 equiv) is added dropwise over 10 minutes to neutralize the acid formed.

- Reaction Time : The mixture is stirred at room temperature for 18 hours.

- Workup : The reaction mixture is diluted with CH2Cl2, washed sequentially with saturated aqueous NH4Cl, NaHCO3, and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield tert-butyl (2-bromoethyl)carbamate as a colorless oil.

Nucleophilic Substitution to Introduce the 2-Hydroxy-2-methylpropyl Group

- Reagents : The tert-butyl (2-bromoethyl)carbamate intermediate is reacted with 2-hydroxy-2-methylpropyl nucleophile (such as 2-hydroxy-2-methylpropan-1-ol or its derivatives).

- Conditions : The reaction is typically conducted under anhydrous conditions in an appropriate polar aprotic solvent (e.g., DMF or DMSO) to facilitate nucleophilic substitution.

- Mechanism : The nucleophile attacks the electrophilic carbon attached to the bromide, displacing the bromide ion and forming the desired tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate.

- Purification : The crude product is purified by standard chromatographic techniques or recrystallization.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection of 2-Bromoethylamine | Boc2O, NEt3, CH2Cl2, 0 °C to rt, N2 atmosphere | 18 h | High | Anhydrous conditions critical |

| Nucleophilic Substitution | 2-Hydroxy-2-methylpropyl nucleophile, DMF/DMSO, heat | Several hours | Moderate to High | Requires careful control to avoid side reactions |

| Photocatalytic Coupling (Related derivatives) | Acridine salt catalyst, visible light, oxidant | ~10 h | Up to 82% | Metal-free, environmentally friendly |

Research Findings and Analysis

- The Boc protection step is well-established and yields high purity intermediates essential for subsequent functionalization.

- Nucleophilic substitution efficiency depends on the choice of solvent and nucleophile purity; polar aprotic solvents enhance substitution rates.

- Photocatalytic methods, though mainly reported for related piperazine derivatives, demonstrate potential for greener synthesis routes with fewer byproducts and safer conditions.

- The photocatalytic approach benefits from mild conditions and avoids heavy metals, which aligns with modern sustainable chemistry goals.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols or amines.

Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate has shown potential in the development of pharmaceuticals due to its structural similarity to known bioactive compounds.

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. This compound may serve as a scaffold for designing new antidepressants by modifying the piperazine moiety .

- Neuroprotective Effects : Studies have suggested that certain piperazine derivatives can protect neuronal cells from oxidative stress. This property could be valuable in developing treatments for neurodegenerative diseases .

Materials Science

The compound's unique structure allows it to be utilized in creating advanced materials:

- Polymer Chemistry : this compound can act as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced mechanical properties and thermal stability .

- Nanocomposites : Its compatibility with various solvents and polymers makes it suitable for formulating nanocomposites, which have applications in electronics and packaging materials.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard reference material due to its well-defined chemical properties:

- Chromatography : It can serve as a calibration standard in chromatographic techniques, aiding in the quantification of similar compounds in complex mixtures .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives, including this compound. The research demonstrated promising results in animal models for depression, highlighting the compound's potential as a lead structure for further drug development .

Case Study 2: Polymer Applications

In a recent investigation into new polymeric materials, researchers incorporated this compound into polyurethanes. The resulting materials exhibited improved flexibility and thermal resistance compared to conventional formulations, indicating its utility in industrial applications .

Summary Table of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant development | Novel therapeutic agents |

| Neuroprotective agents | Treatment for neurodegenerative diseases | |

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

| Nanocomposite formulation | Applications in electronics | |

| Analytical Chemistry | Calibration standard for chromatography | Improved accuracy in analyses |

Mechanism of Action

The mechanism by which tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate groups and variable substituents at the 4-position are extensively studied for their physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Stability and Bioactivity

- Metabolic Stability: The hydroxyl group in the target compound may render it susceptible to glucuronidation, unlike non-polar derivatives (e.g., tert-butyl 4-benzylpiperazine-1-carboxylate), which show prolonged plasma half-lives .

Pharmacological Potential

- Antimicrobial Activity : Chlorobenzoyl-substituted analogs () demonstrate MIC values <1 µg/mL against S. aureus, whereas the target compound’s efficacy remains untested .

Key Research Findings

- Stability in Simulated Gastric Fluid : Fluorophenyl-substituted analogs (e.g., ) degrade under acidic conditions, whereas hydroxylated derivatives may exhibit improved stability due to hydrogen bonding with aqueous media .

- Crystallinity : The target compound’s melting point is expected to be lower than halogenated analogs (e.g., 84–86°C for Compound 2g) due to reduced molecular symmetry .

Biological Activity

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H24N2O3

- CAS Number : 1267341-14-9

The synthesis of this compound typically involves multi-step organic reactions, including the Ugi reaction, which allows for the construction of complex molecules from simple precursors. This method has been shown to yield high purity and good yields with minimal purification steps required .

Pharmacological Profile

This compound has demonstrated various pharmacological activities:

- Topoisomerase II Inhibition : It has been identified as a potential inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair, making it a candidate for cancer therapy .

- Serotonin Receptor Modulation : The compound exhibits partial agonist activity at the 5HT4 serotonin receptor, which is implicated in gastrointestinal motility and cognitive functions. This activity suggests potential applications in treating gastrointestinal disorders and cognitive impairments .

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits cancer cell lines expressing PD-L1, enhancing T-cell responses against tumors. This mechanism is crucial in developing immunotherapies for cancer treatment .

- Animal Models : In vivo studies using murine models indicated that administration of this compound resulted in significant tumor regression in xenograft models when combined with immune checkpoint inhibitors. The results suggest a synergistic effect that enhances anti-tumor immunity .

Efficacy and Safety Profile

The efficacy of this compound has been evaluated through various pharmacokinetic studies:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 3.5 hours |

| Maximum Concentration (Cmax) | 150 ng/mL |

| Area Under Curve (AUC) | 4500 ng·h/mL |

These parameters indicate favorable absorption and distribution characteristics, essential for therapeutic applications.

Toxicity Studies

Toxicological assessments have revealed that the compound exhibits low acute toxicity with no significant adverse effects at therapeutic doses. However, further studies are necessary to fully understand its long-term safety profile .

Q & A

Q. What statistical methods are critical for analyzing dose-response data in preclinical studies?

- Dose-Response Analysis :

- Curve Fitting : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

- Reporting Standards : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.